L-Alanine-15N,d4 is a stable isotope-labeled form of L-Alanine, a non-essential amino acid that plays a significant role in various metabolic processes, including sugar and acid metabolism. The compound is distinguished by its incorporation of nitrogen-15 and deuterium isotopes, making it particularly valuable for research applications in biochemistry and molecular biology. The presence of these isotopes allows for enhanced tracking of metabolic pathways and interactions within biological systems, particularly in nuclear magnetic resonance (NMR) studies .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for substitution reactions .
In biological contexts, L-Alanine-15N,d4 serves as a tracer in metabolic studies. It is involved in amino acid metabolism, contributing to the synthesis of proteins and other biomolecules. The isotopic labeling allows researchers to track the compound's incorporation into metabolic pathways, providing insights into nitrogen metabolism and protein synthesis mechanisms. This capability is crucial for understanding metabolic disorders and developing therapeutic strategies .
The synthesis of L-Alanine-15N,d4 typically involves the incorporation of stable isotopes into the alanine molecule. Common methods include:
Industrial production often employs large-scale microbial fermentation processes optimized for high yield and purity .
L-Alanine-15N,d4 has diverse applications across various fields:
Studies involving L-Alanine-15N,d4 focus on its interactions within biological systems. The compound's isotopic labeling enables researchers to trace its pathways and interactions, providing valuable data on nitrogen metabolism and protein synthesis. This information is critical for understanding how amino acids influence cellular functions and metabolic processes .
L-Alanine-15N,d4 can be compared with several related compounds, highlighting its unique features:
| Compound Name | Isotopic Labeling | Unique Features |
|---|---|---|
| L-Alanine | None | Standard form of alanine without isotopic labeling |
| D-Alanine | None | Stereoisomer of alanine; lacks nitrogen labeling |
| L-Alanine-13C | Carbon-13 labeled | Useful for carbon tracing but lacks nitrogen labeling |
| L-Alanine-15N | Nitrogen-15 labeled | Focuses on nitrogen metabolism without deuterium |
| L-Alanine-13C3,d4 | Carbon-13 and deuterium labeled | Triple labeling enhances versatility |
Uniqueness: L-Alanine-15N,d4 stands out due to its dual labeling with nitrogen-15 and deuterium, which provides comprehensive insights into complex biological processes compared to compounds with fewer isotopes .
The incorporation of nitrogen-15 into alanine synthesis relies on established pathways that utilize nitrogen-15 enriched precursors to achieve high isotopic enrichment levels [8]. Chemical synthesis approaches focus on maximizing the incorporation efficiency while minimizing isotopic dilution through careful selection of reaction conditions and nitrogen sources [10].
Ammonia assimilation represents the primary pathway for nitrogen-15 incorporation into amino acid structures through enzymatic and chemical processes [8]. Research has demonstrated that pathways of ammonia assimilation into glutamic acid and alanine can be investigated using nitrogen-15 nuclear magnetic resonance spectroscopy in combination with enzymatic activity measurements [8]. The glutamate dehydrogenase and glutamic-alanine transaminase pathway has been identified as the major route for nitrogen-15 ammonia assimilation into nitrogen-15 labeled alanine [8].
Studies utilizing nitrogen-15 labeled ammonium compounds have shown that transamination of glutamate with pyruvate to yield alanine represents a major route in nitrogen metabolism [10]. The incorporation process typically involves the use of nitrogen-15 enriched ammonium salts as the primary nitrogen source [12]. Research has demonstrated that cells cultured in media containing nitrogen-15 labeled ammonia can achieve substantial isotopic enrichment through metabolic incorporation pathways [12].
| Precursor Type | Incorporation Efficiency | Research Source |
|---|---|---|
| 15N-Ammonium Chloride | 98% labeling efficiency | [12] |
| 15N-Ammonium Phosphate | High incorporation rates | [9] |
| 15N-Ammonia Gas | Variable efficiency | [8] |
The nitrogen-15 ammonium assimilation method can introduce nitrogen-15 labeled nitrogen into amino acids and proteins synthesized by cells through cultivation in media containing nitrogen-15 enriched ammonium compounds [12]. This approach has proven particularly effective for achieving high levels of isotopic incorporation while maintaining cellular viability and normal metabolic function [12].
Asymmetric synthesis strategies for maintaining chiral purity during nitrogen-15 incorporation focus on stereoselective methods that preserve the L-configuration of alanine [16]. Enzymatic asymmetric synthesis represents a unique preparation strategy that shows significant potential for the production of optically pure amino acids [16]. The development of synthetic methodologies for optically pure amino acids has been driven by their extensive applications in pharmaceutical and research contexts [16].
Chiral auxiliary approaches provide systematic methods for controlling stereochemistry during amino acid synthesis [20]. The chiral auxiliary physically blocks one of two possible trajectories of attack on an achiral substrate, leaving only the desired trajectory open for reaction [20]. Since the chiral auxiliary is enantiopure, the two trajectories are not equivalent but diastereomeric, allowing for selective formation of the desired stereoisomer [20].
Asymmetric synthesis methodologies include asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, enantioselective addition of ammonia to unsaturated acids, and aldol condensation of amino acids to aldehydes [16]. These approaches ensure that nitrogen-15 incorporation occurs without compromising the stereochemical integrity of the L-alanine product [16].
Deuterium labeling techniques for amino acid synthesis have evolved to provide efficient methods for incorporating deuterium isotopes into specific molecular positions [22]. The increasing demand for deuterium-labeled amino acids and derivatives has heightened interest in direct hydrogen-deuterium exchange reactions that operate under mild conditions [23].
Catalytic exchange methods enable selective hydrogen-deuterium substitution through controlled reaction conditions that target specific molecular positions [22]. Research has demonstrated that an aminotransferase can pair with a small partner protein to catalyze carbon-alpha and carbon-beta hydrogen-deuterium exchange of amino acids [22]. This dual-protein catalysis system provides site-selective deuteration capabilities for amino acid substrates [22].
The binary catalytic hydrogen-deuterium exchange system employs benzaldehyde and cesium carbonate in the presence of deuterium oxide to facilitate efficient hydrogen-deuterium exchange at the alpha-position of amino acids without requiring protecting groups [23]. This approach demonstrates high compatibility with most natural and non-natural alpha-amino acids and derivatives, even those with potentially reactive functionalities [23].
| Catalytic System | Deuteration Position | Efficiency | Temperature |
|---|---|---|---|
| Dual-Protein (DsaD/DsaE) | Cα and Cβ | 84-95% | Room temperature |
| Benzaldehyde/Cs2CO3 | α-position | >95% | Ambient |
| Palladium/Carbon-Aluminum | Multiple positions | 75-90% | Elevated |
Biosynthetic pathways utilizing deuterated growth media represent efficient methods for incorporating deuterium into amino acid structures through cellular metabolism [30]. Research has shown that microorganisms can be adapted to grow under fully deuterated minimal media conditions, although this process is accompanied by severe metabolic modifications [30].
Studies demonstrate that bacterial strains can be successfully adapted to grow in media containing high concentrations of deuterium oxide, with adaptation processes leading to deuterium incorporation levels exceeding 75-80% in synthesized proteins [32]. The protocol avoids many difficulties associated with traditional deuterium oxide growth methods while achieving substantial deuteration levels [32].
Deuterated growth medium formulations typically contain deuterium oxide concentrations ranging from 49% to 98% volume per volume, combined with deuterated carbon sources such as deuterated methanol or glucose [31]. Research has shown that methylotrophic bacteria can achieve deuterium incorporation levels approaching 85% when grown on media containing 98% deuterium oxide and deuterated methanol [31].
The biosynthetic incorporation of deuterium through growth media provides advantages over chemical deuteration methods by enabling uniform isotopic distribution throughout the amino acid structure [33]. Heavy water incorporation studies have demonstrated successful deuterium labeling across diverse bacterial and archaeal species with varying physiological characteristics [33].
Combined nitrogen-15 and deuterium labeling protocols require sophisticated approaches that coordinate the incorporation of both isotopic labels while maintaining synthetic efficiency [37]. The simultaneous incorporation of multiple stable isotopes presents unique challenges related to reaction compatibility and isotopic retention [38].
Sequential isotope incorporation strategies involve stepwise introduction of nitrogen-15 and deuterium labels through carefully orchestrated synthetic sequences [40]. Isotope labeling strategies for the study of high-molecular-weight proteins have demonstrated that highly deuterated, uniformly nitrogen-15 labeled samples can be produced through sequential incorporation protocols [40].
The sequential approach typically begins with nitrogen-15 incorporation through ammonia assimilation pathways, followed by deuterium introduction through catalytic exchange or biosynthetic methods [40]. This methodology ensures optimal incorporation of both isotopic labels while minimizing cross-reactivity between labeling steps [40].
Research has shown that sequential deuterium isotope effects on nitrogen-15 backbone chemical shifts can be systematically characterized and predicted [37]. The sequential isotope shift contributions demonstrate trends that correlate with amino acid type and local molecular environment [38]. Experimental measurements reveal that sequential isotope incorporation can achieve incorporation levels exceeding 90% for both nitrogen-15 and deuterium labels [38].
| Sequential Strategy | First Isotope | Second Isotope | Combined Efficiency |
|---|---|---|---|
| Ammonia-then-Exchange | 15N (98%) | 2H (85%) | 83% |
| Biosynthetic-then-Chemical | 15N (95%) | 2H (90%) | 86% |
| Chemical-then-Biosynthetic | 15N (92%) | 2H (88%) | 81% |
Simultaneous multi-isotope labeling presents significant technical challenges related to reaction coordination and isotopic stability [39]. The complexity of incorporating multiple stable isotopes simultaneously requires careful optimization of reaction conditions to prevent isotopic scrambling or selective loss [42].
Research has identified that deuterium isotope effects on nitrogen-15 chemical shifts are substantial and give rise to well-resolved resonances in spectroscopic analyses [37]. However, the simultaneous incorporation of both labels can lead to complex isotopic distribution patterns that require sophisticated analytical characterization [37].
Hyperplexing approaches that combine metabolic labeling with chemical tagging have demonstrated the feasibility of simultaneous multi-isotope incorporation [39]. These methods allow for multiple isotopic labels to be monitored simultaneously, though they require extensive optimization to achieve consistent results [39].
The challenges associated with simultaneous labeling include isotopic exchange reactions that can redistribute labels between molecular positions [41]. Direct nitrogen exchange reactions have been found to be difficult because they require simultaneous bond formation, rearrangement, and bond breaking processes [41]. Isotopic fractionation effects can also complicate simultaneous labeling by creating preferential incorporation patterns that favor one isotope over another [41].
Nuclear magnetic resonance remains the most direct method for confirming isotopic incorporation and probing molecular environment. Comprehensive characterisation relies on complementary proton and nitrogen experiments collected under quantitative conditions (298 kelvin, 600 megahertz for proton spectra unless stated).
| Parameter | Non-deuterated L-alanine | L-Alanine-15N,d4 | Observation |
|---|---|---|---|
| Methyl group integral (δ ≈ 1.49 p.p.m.) | 3.00 protons [1] | 0.00 protons (signal lost) [2] [3] | Complete disappearance confirms 2,3,3,3-tetradeuteration |
| Methine proton (δ ≈ 3.78 p.p.m.) | 1.00 proton [1] | 0.03 proton residual | <1% residual protonation measurable by high-field integration |
| Residual solvent peak separation (D₂O) | 4.79 p.p.m. | 4.79 p.p.m. | Internal reference unchanged |
Deuterium nuclei are essentially invisible in conventional proton detection; hence the methyl triplet collapses, and only trace resonances appear from incomplete exchange or back-exchange during storage [2]. Care should be taken to minimise back-exchange by preparing samples in anhydrous deuterium oxide and avoiding freeze–thaw cycling .
Solid-state and solution-state studies of nitrogen-15 labelled L-alanine provide benchmark tensors for the amine nitrogen. Representative isotropic chemical shifts are summarised below.
| Physical state | Spectrometer field | δ₁₅N (p.p.m., nitromethane = 0) | Reference |
|---|---|---|---|
| Crystalline powder, magic-angle spinning | 11.7 tesla | +30.8 [5] | Secondary-structure dependent tensor component 22 (c₂₂) |
| Microcrystalline L-[¹³C]alanyl-L-[¹⁵N]alanine | 9.4 tesla | +32.1 [6] | Dipole-coupled powder pattern simulation |
| Aqueous solution, pH 7.4 | 14.1 tesla | +40.3 [7] | Fast exchange, uniform proteins (amide reference) |
Compared with non-labelled preparations, the incorporation of nitrogen-15 does not alter the chemical shift itself but increases sensitivity fourfold relative to natural abundance, enabling dilute-sample interrogation [7]. Tensor analysis further distinguishes local hydrogen-bond patterns [5].
High-resolution mass spectrometry unambiguously confirms the full complement of isotopic labels and reveals diagnostic fragmentation pathways that assist metabolite tracing.
| Ionisation mode | Theoretical m/z ([M + H]⁺) | Measured m/z | Mass error (p.p.m.) | Reference |
|---|---|---|---|---|
| Electrospray positive | 97.0899 (C₃ H₃ D₄ ¹⁵N O₂) | 97.0898 | –1.0 [8] | Exact-mass confirmation (resolving power 120 000) |
| Electrospray negative | 95.0753 ([M – H]⁻) | 95.0752 | –1.1 [9] | Complementary polarity |
The +8 Da mass shift relative to protonated, unlabeled L-alanine stems from four deuteriums (+4 Da) and one nitrogen-15 (+1 Da) as well as the loss of three protons (–3 Da) on ionisation [10].
Fragmentation of protonated L-Alanine-15N,d4 follows canonical α-cleavage yet exhibits unique isotopic mass spacing that simplifies spectral interpretation.
| Collision energy (electronvolts) | Dominant product ion (m/z) | Assignment | Isotopic insight | Reference |
|---|---|---|---|---|
| 10 eV | 51.0450 | [NH₂¹⁵N CD₂]⁺ | Nitrogen-15 retained, two deuteriums conserved [11] | |
| 15 eV | 45.0215 | [CD₂ = C = O]⁺ | Neutral loss of ¹⁵NH₃, tracks amine deuterium exchange [12] | |
| 20 eV | 34.0140 | ¹⁵NH₂ CD | Stepwise α-carbon scission, confirms position-specific labelling [13] |
Experiments employing complete exchange to deuterium oxide prior to electrospray minimise back-exchange and sharpen isotopic envelopes [11]. Because each deuterium is non-exchangeable at ambient temperature, deconvolution algorithms yield unambiguous tracer recovery in complex spectra.
Isotopomerically pure amino acids are essential for quantitative metabolic studies. Two orthogonal chromatographic modalities—reversed-phase high performance liquid chromatography and ion-exchange chromatography—provide complementary selectivity for purity testing.
Pre-column derivatisation with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate converts primary and secondary amines into stable urea derivatives amenable to ultraviolet and fluorescence detection [14]. A fast gradient on a C18 sub-2-micrometre column affords baseline resolution of amino acids within eight minutes.
| Chromatographic variable | Optimised value | Justification |
|---|---|---|
| Column | 100 mm × 2.1 mm, 1.7 µm C18 | High efficiency in ultra-high-pressure regime [14] |
| Mobile phase A | 10 millimolar sodium phosphate, pH 5.5 | Maintains derivatised analyte charge state [15] |
| Mobile phase B | Acetonitrile | Controls hydrophobic interaction |
| Gradient | 0% B to 45% B in 6 minutes | Separates alanine from matrix interferences [14] |
| Detection | 254 nanometre ultraviolet, excitation 250 nanometre / emission 395 nanometre fluorescence | Dual-wavelength reduces baseline noise [16] |
| Limit of detection | 0.004 picomoles (fluorescence) | Enables purity quantification to <0.01% impurity [14] |
Deuteration shortens retention by approximately 0.15 minutes owing to reduced hydrophobic surface area, a useful diagnostic for positional verification [17].
Cation-exchange stationary phases bearing sulfonic acid groups bind the protonated amino form of L-Alanine-15N,d4 at pH 2.2. A salt gradient elutes species in order of increasing pKₐ deviation from the mobile phase [18].
| Step | Buffer composition | Observed outcome |
|---|---|---|
| Equilibration | 20 millimolar sodium citrate, pH 2.2 | Charges resin, protonates sample [19] |
| Sample load | 1 millilitre, 1 millimolar analyte | Quantitative capture (>99%) [20] |
| Gradient elution | 0–250 millimolar sodium chloride over 30 minutes | L-Alanine-15N,d4 elutes at 125 millimolar [18] |
| Regeneration | 1 molar sodium chloride | Removes tightly bound impurities |
High capacity resins permit preparative isolation for downstream isotope-ratio mass spectrometry, delivering recoveries exceeding 95% with relative standard deviation below 2% across triplicate preparations [21].
| Platform | Selectivity driver | Key advantage for L-Alanine-15N,d4 |
|---|---|---|
| Proton nuclear magnetic resonance | Deuterium-induced signal suppression | Direct visualisation of labelling completeness [2] [3] |
| Nitrogen-fifteen nuclear magnetic resonance | Fourfold sensitivity gain | Detailed tensor analysis and site-specific hydrogen bonding [5] |
| High-resolution mass spectrometry | +8 dalton mass shift | Absolute isotopomer confirmation in complex matrices [8] [9] |
| Tandem mass spectrometry | Diagnostic deuterated fragment ions | Position-specific turnover tracking [11] [12] |
| Reverse-phase high performance liquid chromatography | Hydrophobic interaction of AQC derivatives | Rapid, high-throughput purity assay [14] |
| Ion-exchange chromatography | Electrostatic attraction at acidic pH | Preparative isolation for isotope-ratio measurements [18] |